2-Bromoacetophenone

Descripción general

Descripción

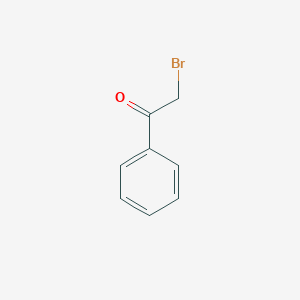

2-Bromoacetophenone (CAS 70-11-1), also known as phenacyl bromide, is a brominated aromatic ketone with the molecular formula C₈H₇BrO. It is a white to pale yellow crystalline solid with a melting point of 48–51°C and a boiling point of 135°C at 18 mmHg . The compound is commercially available at high purity (≥98%) from suppliers such as TCI and Aldrich, making it a reliable reagent for synthetic applications .

Structurally, the bromine atom at the α-position of the acetophenone scaffold enhances its electrophilic reactivity, enabling it to act as an acylating agent and participate in nucleophilic substitutions, cyclizations, and cross-coupling reactions . Key applications include:

- Pharmaceutical Intermediates: It irreversibly inhibits human liver aldehyde dehydrogenase isoenzymes (E1 and E2), aiding drug development and enzyme studies .

- Heterocyclic Synthesis: It serves as a precursor for benzofurans, oxazoles, imidazoles, and furocoumarins via reactions with amines, hydrazines, or under transition metal catalysis .

- Electrophilic Aromatic Substitution: The bromine atom acts as a leaving group, facilitating controlled acetylation of aromatic rings .

Métodos De Preparación

2-Bromoacetophenone can be synthesized through several methods:

Bromination of Acetophenone: This method involves the bromination of acetophenone in dry ether using aluminum chloride as a catalyst.

Reaction with Bromobenzene: Another method involves the reaction of bromobenzene with acetic anhydride in the presence of anhydrous aluminum chloride.

In industrial settings, the bromination of acetophenone is the most commonly used method due to its efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

2-Bromoacetophenone undergoes various chemical reactions, including:

Substitution Reactions: It acts as an electrophilic aromatic substitution reagent, reacting with nucleophiles such as amines and phenols to form ketones and esters.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, it can participate in these reactions under appropriate conditions.

Formation of Phenacyl Derivatives: It is used in the analysis of organic acids by forming phenacyl derivatives.

Common reagents used in these reactions include aluminum chloride, acetic anhydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Bromoacetophenone is extensively utilized in organic synthesis due to its ability to participate in nucleophilic substitution reactions. It serves as a precursor for various derivatives, including indolizines, pyridines, and thiazoles.

Synthesis of Indolizines

A notable application is the microwave-mediated synthesis of indolizines through a one-pot reaction involving this compound, pyridine, and acetylene, catalyzed by basic Al₂O₃. This method has shown excellent yields and efficiency .

Nucleophilic Substitution Reactions

Research has demonstrated that this compound reacts with azole derivatives (e.g., imidazole, benzimidazole) via nucleophilic substitution. Computational studies using Density Functional Theory (DFT) have elucidated the reaction mechanisms and optimized conditions for these transformations .

Medicinal Chemistry

This compound is recognized for its role as an irreversible inactivator of human liver aldehyde dehydrogenase isoenzymes E1 and E2. This property is significant in drug development, particularly for compounds targeting metabolic pathways .

Synthesis of Bioactive Compounds

The compound has been employed to synthesize various bioactive molecules, such as N-substituted anthranilates through alkylation reactions . These derivatives have potential therapeutic applications due to their biological activity.

Analytical Chemistry

In analytical applications, this compound is used for the selective derivatization of cytosine moieties in DNA methylation studies. This derivatization enables the determination of global DNA methylation levels using reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with spectrofluorimetric detection .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Bromoacetophenone involves its role as an electrophilic aromatic substitution reagent. The bromine atom serves as a leaving group, facilitating the substitution reaction on the aromatic ring. It also acts as an acylating agent, reacting with nucleophiles to form ketones and esters .

Comparación Con Compuestos Similares

Reactivity in Substitution and Functionalization

2-Bromoacetophenone vs. 2-Chloroacetophenone and 2-Iodoacetophenone The halogen atom (Br, Cl, I) significantly influences reactivity and reaction pathways:

- Nucleophilic Substitution: Bromine’s moderate leaving-group ability (compared to Cl⁻ and I⁻) balances reactivity and stability. For example, this compound reacts with potassium cyanide to yield 2-cyanoacetophenone in 98% efficiency, whereas 2-chloro derivatives may require harsher conditions .

- Biocatalytic Reduction: In asymmetric reductions using TeSADH mutants, this compound produces (S)-2-bromo-1-phenylethanol, while 2-chloroacetophenone shows distinct stereopreferences, highlighting halogen-dependent enzyme interactions .

Table 1: Halogen Effects on Reactivity

Substituent Effects on Reactivity

Electron-Withdrawing vs. Electron-Donating Groups Derivatives of this compound with substituents on the benzene ring exhibit modified reactivity:

- Electron-Withdrawing Groups (EWGs) : 4-Nitro or 4-fluoro substituents increase electrophilicity, enhancing yields in Suzuki couplings (e.g., 95% for 4-fluoro vs. 82% for 4-methoxy) .

- Electron-Donating Groups (EDGs) : 4-Methoxy derivatives reduce reactivity in click chemistry, requiring optimized conditions for triazole formation .

Table 3: Substituent Impact on Catalytic Reactions

| Substituent | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| 4-NO₂ | Suzuki Coupling | 95 | |

| 4-F | Multicomponent Reaction | 92 | |

| 4-OMe | Triazole Synthesis | 72 |

Actividad Biológica

2-Bromoacetophenone (CHBrO), also known as phenacyl bromide, is an organobromide compound widely recognized for its biological activities and utility in organic synthesis. This article explores the compound's biological activity, including its interactions with biological systems, cytotoxic properties, and potential therapeutic applications.

This compound is synthesized primarily through the bromination of acetophenone using N-bromosuccinimide (NBS) under various conditions. A mechanochemical approach has been reported, yielding high purity and efficiency with minimal solvent use, which aligns with green chemistry principles . The compound exhibits a melting point of approximately 48-51 °C and is characterized by its lachrymatory properties, making it a potent irritant .

1. Cytotoxicity and Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In a study evaluating its effects on prostate cancer cells (PC-3 and DU145), the compound demonstrated moderate cytotoxicity with IC values in the low micromolar range . The selectivity of this compound for tumor cells over normal cells suggests potential for targeted cancer therapies.

Table 1: Cytotoxicity of this compound Against Tumor Cell Lines

| Cell Line | IC (µM) | Selectivity Index (Tumor/Normal) |

|---|---|---|

| PC-3 | 18 | 1.5 |

| DU145 | 30 | 1.2 |

| HeLa | 25 | 1.3 |

| MCF-7 | 40 | 1.1 |

| RWPE-1 | 30 | - |

Data derived from cytotoxicity assays conducted on multiple cell lines .

The mechanism through which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. This was evidenced by cell cycle analysis and Annexin V/PI assays, which indicated that the compound triggers apoptotic pathways similar to those observed with other known antitumor agents .

3. Interaction with Biological Molecules

Studies have shown that this compound can interact with DNA, potentially stabilizing certain DNA structures such as G-quadruplexes. This interaction may contribute to its biological activity, particularly in the context of cancer therapy where targeting telomeric DNA structures is a viable strategy .

Case Study 1: Prostate Cancer Treatment

A recent investigation assessed the efficacy of this compound in treating prostate cancer models. The study highlighted its ability to selectively inhibit tumor growth while sparing normal prostate cells, indicating a promising therapeutic index for further development in clinical settings.

Case Study 2: Mechanochemical Synthesis Application

In an educational setting, students successfully synthesized this compound using mechanochemical methods, demonstrating its versatility as a teaching tool for green chemistry practices while also emphasizing its biological relevance .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromoacetophenone, and how are reaction conditions optimized to minimize byproducts?

- This compound is typically synthesized via bromination of acetophenone using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). Key parameters include temperature control (20–40°C), solvent choice (e.g., CCl₄ or CHCl₃), and stoichiometric ratios to avoid over-bromination. Side products like 2,4-dibromoacetophenone may form if excess bromine is used .

- Methodological Tip : Monitor reaction progress via TLC or GC-MS. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .

Q. How is this compound used as a derivatizing agent in HPLC analysis of carboxylic acids?

- This compound reacts with carboxylic acids to form phenacyl esters, enhancing UV detectability. The protocol involves:

Dissolving the acid in acetone or acetonitrile.

Adding this compound and a catalyst (e.g., K₂CO₃ or 18-crown-6).

Heating at 60–80°C for 1–2 hours.

Example applications: Analysis of fatty acids in biological samples .

- Validation : Confirm derivatization efficiency using spiked recovery experiments and internal standards .

Advanced Research Questions

Q. How does this compound inhibit human liver aldehyde dehydrogenase (ALDH) isoenzymes E1 and E2, and what experimental controls are critical in these studies?

- This compound acts as an irreversible inhibitor by alkylating cysteine residues in ALDH active sites. Experimental design should include:

- Controls : Pre-incubation with substrates (e.g., NAD⁺) to assess competitive inhibition.

- Assay Conditions : Use purified isoenzymes (E1/E2) in Tris-HCl buffer (pH 7.4) with DTT to maintain redox stability.

- Validation : SDS-PAGE or mass spectrometry to confirm covalent adduct formation .

Q. What strategies resolve contradictions in reported inhibitory activity of this compound against protein tyrosine phosphatases (PTPs)?

- Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. Best practices:

Use recombinant PTPs (e.g., PTPN6) to eliminate isoform variability.

Standardize assay buffers (e.g., 25 mM HEPES, 1 mM DTT).

Validate inhibition kinetics (IC₅₀) via dose-response curves .

- Troubleshooting : Test for non-specific thiol reactivity using control inhibitors (e.g., iodoacetamide) .

Q. How can solid-phase reagents improve the synthesis of fluorinated analogs (e.g., 2-fluoroacetophenone) from this compound?

- Solid-phase fluorine sources (e.g., polymer-supported KF) reduce side reactions and simplify purification. Protocol:

React this compound with the fluorine source in anhydrous THF at 50°C.

Monitor via ¹⁹F NMR for real-time reaction tracking.

Filter to remove spent reagent, then isolate via distillation .

Q. Safety and Handling

Q. What are the critical safety protocols for handling this compound in moisture-sensitive reactions?

- This compound reacts with moisture to release HBr, causing corrosion and toxicity. Mitigation steps:

- Use anhydrous solvents (e.g., molecular sieves).

- Conduct reactions under inert gas (N₂/Ar).

- Equip labs with HBr scrubbers and PPE (gloves, goggles, fume hoods) .

Q. Analytical Challenges

Q. How do researchers address variability in this compound purity across commercial batches for enzyme studies?

- QC Measures :

Characterize batches via GC-MS or HPLC (≥98% purity).

Pre-treat with activated charcoal to remove oxidizing impurities.

Validate biological activity using positive controls (e.g., disulfiram for ALDH inhibition) .

Q. Ecological and Toxicological Data Gaps

Q. Why is there limited ecological toxicity data for this compound, and how can researchers fill these gaps?

- Current MSDS lack ecotoxicity profiles (e.g., LC₅₀ for aquatic organisms). Proposed studies:

- Acute toxicity assays using Daphnia magna or Danio rerio.

- Biodegradation studies under OECD 301 guidelines .

Propiedades

IUPAC Name |

2-bromo-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGACIXOYTUXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5COCH2Br, C8H7BrO | |

| Record name | PHENACYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049426 | |

| Record name | 2-Bromoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenacyl bromide appears as a crystalline solid or a liquid with a sharp odor. Toxic by inhalation, ingestion and skin absorption. A severe eye irritant (a lachrymator). Used to make other chemicals., Solid; [Merck Index] Beige crystalline solid; [Aldrich MSDS] | |

| Record name | PHENACYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromoacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10430 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | 2-Bromoacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10430 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

70-11-1 | |

| Record name | PHENACYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenacyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenacyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-bromo-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENACYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/754Y0U325I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.